3-(Ethylsulphonyl)-1-propanol
Description
The ethylsulphonyl moiety is known to enhance chemical stability, modulate polarity, and influence biological activity, making it a critical functional group in diverse industrial contexts.
Properties
IUPAC Name |
3-ethylsulfonylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-2-9(7,8)5-3-4-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQIUOSLBOSOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-(Ethanesulfonyl)propan-1-ol, also known as 3-(Ethylsulphonyl)-1-propanol, is similar to that of its parent compound, propan-1-ol. Propan-1-ol primarily targets microorganisms, exhibiting a biocidal effect. It is particularly effective against bacteria.
Mode of Action
3-(Ethanesulfonyl)propan-1-ol interacts with its targets through a non-specific mode of action. Like propan-1-ol, it affects the cell membrane, causing alterations in membrane fluidity and leakage. It also enters the cytoplasm, destroying the inner structure of the cell molecules and the cytoplasm’s proteins.
Biochemical Pathways
The biochemical pathways affected by 3-(Ethanesulfonyl)propan-1-ol are likely related to the oxidation of propan-1-ol. Primary alcohols like propan-1-ol can be oxidized to form aldehydes, which can undergo further oxidation to form carboxylic acids. When propan-1-ol is oxidized, ethanal is produced, and when oxidized further, propanoic acid is formed.
Result of Action
The result of the action of 3-(Ethanesulfonyl)propan-1-ol is the destruction of targeted microorganisms. By affecting the cell membrane and destroying the inner structure of the cytoplasm’s proteins, it effectively kills bacteria. This makes it a potent biocidal agent.
Action Environment
The action, efficacy, and stability of 3-(Ethanesulfonyl)propan-1-ol can be influenced by various environmental factors. For instance, propan-1-ol is known to be flammable, and thus, its use and storage require careful handling to prevent fire hazards. Additionally, propan-1-ol is classified as slightly water-contaminating, suggesting that environmental contamination could be a concern with the use of 3-(Ethanesulfonyl)propan-1-ol
Biological Activity
3-(Ethylsulphonyl)-1-propanol is a sulfonyl alcohol compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
3-(Ethylsulphonyl)-1-propanol has the molecular formula CHOS and a CAS number of 288384-13-4. The compound features an ethylsulfonyl group attached to a propanol backbone, which influences its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Weight | 148.21 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in water |
| LogP (Octanol-water partition coefficient) | Not available |
The biological activity of 3-(Ethylsulphonyl)-1-propanol is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The ethylsulfonyl group may enhance the compound's ability to modulate biological pathways.
Potential Therapeutic Applications
- Antimicrobial Activity : Preliminary studies suggest that 3-(Ethylsulphonyl)-1-propanol exhibits antimicrobial properties against various bacterial strains.
- Antifungal Properties : Similar compounds have shown antifungal activity, indicating potential efficacy against fungal infections.
- Anti-inflammatory Effects : Research indicates that sulfonyl compounds can modulate inflammatory responses, suggesting a potential role in treating inflammatory diseases.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial activity of 3-(Ethylsulphonyl)-1-propanol against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics.
Inflammation Modulation Study
In vitro experiments demonstrated that 3-(Ethylsulphonyl)-1-propanol reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential mechanism for its anti-inflammatory properties.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition | |
| Antifungal | Potential efficacy | |
| Anti-inflammatory | Reduced cytokine levels |
Toxicological Studies
Toxicological assessments have indicated that 3-(Ethylsulphonyl)-1-propanol has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential toxicity.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar sulfonyl compounds suggests that modifications to the ethylsulfonyl group can significantly impact biological activity. This insight could guide future drug design efforts involving 3-(Ethylsulphonyl)-1-propanol.
Comparison with Similar Compounds
Example: 5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine derivatives ()
- Structure : Ethylsulphonyl group attached to a pyridine ring fused with a pyrazolopyrimidine system.
- Applications : These derivatives act as potent pesticides and insecticides for crop protection, leveraging the electron-withdrawing sulfonyl group to enhance binding to insecticidal targets.
- Comparison: Unlike 3-(Ethylsulphonyl)-1-propanol, the heterocyclic backbone in these derivatives confers rigidity and planar aromaticity, which are critical for target specificity in agrochemicals. The propanol chain in 3-(Ethylsulphonyl)-1-propanol likely increases hydrophilicity, favoring solubility in polar solvents or biological matrices.
Azo Adducts with Ethylsulphonylethyl Substituents
Example: 4-(Dimethylamino)-3-(1-2-(ethylsulfonyl)ethyl)-1-(2-hydroxyethyl)-2-methyl-1-imidazol-5-yl diazenyl benzaldehyde ()
- Structure : Ethylsulphonylethyl (-CH₂CH₂-SO₂C₂H₅) group attached to an imidazole ring, part of a larger azo dye structure.
- Applications : These azo compounds are used in dyes or pigments, where the sulfonyl group improves water solubility and thermal stability.
- Comparison: The ethylsulphonyl group in this compound is part of a side chain rather than directly bonded to the main backbone, as in 3-(Ethylsulphonyl)-1-propanol. This spatial arrangement reduces steric hindrance, facilitating chromophore conjugation in dyes.
Pharmaceutical Impurities with Sulfonyl or Thiophene Groups
Example: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ()
- Structure: Propanol backbone with thiophene and methylamino substituents.
- Applications: Monitored as an impurity in drospirenone/ethinyl estradiol formulations.
- Comparison: While lacking a sulfonyl group, this compound shares a propanol backbone with 3-(Ethylsulphonyl)-1-propanol.
Structural and Functional Group Analysis
Table 1: Key Features of 3-(Ethylsulphonyl)-1-propanol and Analogs
Research Findings and Implications
- Reactivity: The ethylsulphonyl group in 3-(Ethylsulphonyl)-1-propanol may participate in nucleophilic substitution or oxidation reactions, similar to its behavior in heterocyclic derivatives ().
- Regulatory Considerations: Ethylsulphonyl-containing compounds in pharmaceuticals () are tightly controlled for purity, implying that 3-(Ethylsulphonyl)-1-propanol may require stringent impurity profiling if used in similar contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
